molecular formula C16H13ClN2 B15064672 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B15064672
M. Wt: 268.74 g/mol
InChI Key: ABQSLKNQOYWSDF-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline core. Its structure includes a chlorine atom at position 2, a phenyl group at position 4, and a cyano substituent at position 3 (Figure 1). The tetrahydroquinoline scaffold confers rigidity and planar aromaticity, while the chloro and cyano groups enhance electrophilicity and influence intermolecular interactions, making it a candidate for biological activity studies. This compound is synthesized via multicomponent reactions (MCRs) involving cyclohexanone, aldehydes, and ammonium acetate under catalytic conditions .

Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

2-chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C16H13ClN2/c17-16-13(10-18)15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16/h1-3,6-7H,4-5,8-9H2

InChI Key

ABQSLKNQOYWSDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions represent the most widely utilized strategy for constructing the tetrahydroquinoline core. These one-pot procedures enable the simultaneous incorporation of substituents at positions 2, 3, and 4 through sequential condensation and cyclization steps.

Cyclohexanone-Based Condensation

A seminal method involves the reaction of 2-chloroaniline, cyclohexanone, and phenylacetonitrile under acidic catalysis. The process typically employs glacial acetic acid as both solvent and catalyst, heated under reflux for 6–12 hours. The mechanism proceeds via:

  • Knoevenagel condensation between cyclohexanone and phenylacetonitrile to form an α,β-unsaturated nitrile.
  • Michael addition of 2-chloroaniline to the unsaturated intermediate.
  • Intramolecular cyclization to yield the tetrahydroquinoline framework.

Key variables influencing yield include:

  • Molar ratios (optimal at 1:1:1 for aniline:ketone:nitrile).
  • Temperature (reflux conditions at 110–120°C prevent side reactions).
  • Catalyst loading (5–10 mol% acetic acid maximizes cyclization efficiency).

Aldehyde-Mediated Cyclization

Alternative protocols utilize aromatic aldehydes instead of pre-formed nitriles. For example, 4-chlorobenzaldehyde reacts with ethyl cyanoacetate and 3-aminocyclohex-2-enone in ethanol under reflux. This method introduces the cyano group via in situ nitrile formation, achieving yields up to 78% after oxidation (Table 1).

Table 1: Comparative Yields in Aldehyde-Mediated Syntheses
Aldehyde Nitrile Source Catalyst Yield (%) Reference
4-Chlorobenzaldehyde Ethyl cyanoacetate None 68
Benzaldehyde Malononitrile Et₃N 72
3-Nitrobenzaldehyde Phenylacetonitrile HOAc 65

Catalytic Systems and Reaction Optimization

Recent advances focus on catalytic enhancements to improve regioselectivity and reduce reaction times.

Organocatalytic Methods

Triethylamine (5 mol%) in acetonitrile enables room-temperature syntheses, achieving 70% yield within 8 hours. The base facilitates deprotonation during the Michael addition step, accelerating cyclization.

Metal-Catalyzed Approaches

Copper(I) iodide (CuI) in dimethylformamide (DMF) promotes Ullmann-type couplings for introducing the chloro substituent post-cyclization. This two-step method separates ring formation from halogenation, allowing precise control over substitution patterns.

Post-Synthetic Modifications

Halogen Exchange

The chlorine atom at position 2 can be replaced via nucleophilic aromatic substitution. Treatment with sodium iodide in DMF at 150°C replaces chlorine with iodine, preserving the nitrile group.

Nitrile Transformations

The carbonitrile moiety undergoes:

  • Hydrolysis to carboxylic acids using H₂SO₄/H₂O (1:1).
  • Reduction to amines via LiAlH₄, yielding 3-aminotetrahydroquinolines.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes. A representative setup uses:

  • PFA tubing (ID 1 mm) at 140°C.
  • Residence time : 15 minutes.
  • Productivity : 12 g/h with 85% yield.

Solvent Recycling

Ethanol recovery via fractional distillation achieves 92% solvent reuse, critical for cost-effective manufacturing.

Analytical Characterization

Rigorous structural validation employs:

  • ¹³C NMR : Distinct signals at δ 118 ppm (C≡N) and δ 145 ppm (C–Cl).
  • X-ray Diffraction : Confirms chair conformation of the tetrahydroquinoline ring (torsion angle: 56.98°).
  • HPLC Purity : >99% achieved via reverse-phase C18 columns (ACN:H₂O 70:30).

Chemical Reactions Analysis

2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Insights :

  • Position 4 : Substituted phenyl groups (e.g., 3-F-Ph in ) modulate electronic effects and steric bulk, influencing target binding.
  • Oxo Group at Position 5 : The 5-oxo derivative (e.g., Gholap et al., 2007) shows enhanced antifungal activity due to increased polarity and hydrogen-bond acceptor capacity .

Data Tables

Table 2: Antifungal Activity of Selected Tetrahydroquinoline Derivatives

Compound Fungal Strain MIC (µg/mL) Mechanism Reference
2-Amino-5-oxo-4-phenyl-... C. albicans 8 Chitin synthase inhibition
2-Chloro-4-phenyl-... C. albicans >64 Not determined
2-Amino-4-(p-Cl-Ph)-5-oxo-... Aspergillus niger 16 Cell wall disruption

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs?

  • Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions involving substituted anilines, aldehydes, and active nitriles. For example, cyclocondensation under reflux conditions using triethylamine as a catalyst yields the tetrahydroquinoline core . Key steps include optimizing reaction time (e.g., 6–12 hours) and solvent systems (e.g., ethanol or acetonitrile). Post-synthesis purification involves column chromatography, and structural validation relies on techniques like single-crystal X-ray diffraction (XRD) and NMR spectroscopy .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Single-crystal XRD is the gold standard for confirming molecular geometry. Parameters such as unit cell dimensions (e.g., triclinic system with space group P1, a = 8.59 Å, b = 8.74 Å, c = 11.07 Å) and bond angles (e.g., C–C bond lengths averaging 1.52 Å) are critical . Supplementary techniques include FTIR for identifying functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and mass spectrometry for molecular ion confirmation .

Q. What biological activities are associated with tetrahydroquinoline-3-carbonitrile derivatives?

  • Methodological Answer : These compounds exhibit antimicrobial and anti-inflammatory properties. For example, disc diffusion assays against Staphylococcus aureus (MIC ≤ 25 µg/mL) and COX-2 inhibition studies (IC₅₀ ~10 µM) are standard evaluations . Bioactivity is influenced by substituents; chloro and phenyl groups enhance membrane permeability, while the nitrile group stabilizes ligand-receptor interactions .

Advanced Research Questions

Q. How can crystallographic disorder in tetrahydroquinoline derivatives be resolved during XRD analysis?

  • Methodological Answer : Disorder in the tetrahydroquinoline ring system (e.g., positional ambiguity of the chloro substituent) is addressed using refinement tools like SHELXL. Split-atom models and occupancy factor adjustments (e.g., 50:50 for disordered sites) improve R-factor convergence (target R1 < 0.05) . Thermal displacement parameters (ADPs) are also refined to account for dynamic disorder .

Q. What strategies mitigate data contradictions in XRD and spectroscopic analyses?

  • Methodological Answer : Discrepancies between XRD bond lengths and DFT-optimized geometries often arise from crystal packing effects. For example, XRD may show a C–Cl bond elongation (1.73 Å vs. DFT-predicted 1.70 Å) due to intermolecular interactions. Cross-validation with Hirshfeld surface analysis and electrostatic potential maps resolves such conflicts .

Q. How do electron-withdrawing/donating substituents affect the compound’s bioactivity?

  • Methodological Answer : Introducing a dimethylamino group (electron-donating) at the 4-position increases antimicrobial potency by 30% compared to the chloro derivative, likely via enhanced π-stacking with bacterial DNA . Conversely, bromo substituents reduce solubility, necessitating formulation studies with co-solvents like DMSO .

Q. What methodologies are used for structure-activity relationship (SAR) studies in this class?

  • Methodological Answer : SAR relies on systematic substitution at positions 2, 4, and 7. For example:

  • Position 2 : Amino groups improve hydrogen bonding with target enzymes (e.g., dihydrofolate reductase) .
  • Position 4 : Aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity, correlating with logP values > 2.5 .
    Quantitative SAR (QSAR) models using Hammett constants (σ) predict bioactivity trends .

Q. How are hydrogen-bonding networks analyzed in crystal structures?

  • Methodological Answer : Networks are mapped using Mercury software, focusing on donor-acceptor distances (e.g., N–H···O bonds ≤ 2.1 Å) and angles (≥ 150°). For example, the title compound forms a dimer via N–H···N interactions (3.12 Å), stabilizing the crystal lattice . Thermal ellipsoid plots differentiate static vs. dynamic disorder in hydrogen-bonded motifs .

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